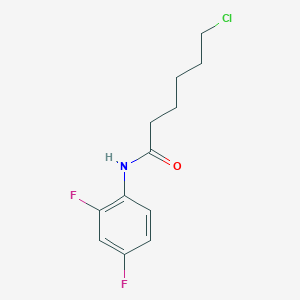
N1-(2,4-difluorophenyl)-6-chlorohexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,4-difluorophenyl)-6-chlorohexanamide, commonly known as DFHx, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DFHx belongs to the class of amides and is a derivative of the widely used local anesthetic, lidocaine. The purpose of
Scientific Research Applications
Overview
Research on N1-(2,4-difluorophenyl)-6-chlorohexanamide and related compounds spans various fields, including organic synthesis, material science, and biochemistry. Although direct studies on N1-(2,4-difluorophenyl)-6-chlorohexanamide were not found, research on structurally related compounds provides insights into potential applications and methodologies that could be applicable.
Fluorinated Compounds in Material Science
Fluorinated compounds, such as those related to N1-(2,4-difluorophenyl)-6-chlorohexanamide, have shown significant promise in material science, especially in the development of organic electro-optic and non-linear optical materials. For instance, N-(2-chlorophenyl)-(1-propanamide) has been synthesized and characterized for its non-linear optical properties, indicating the potential of fluorinated derivatives in enhancing electro-optic efficiencies and stability (Prabhu & Rao, 2000; Prabhu et al., 2001).
Chemical Synthesis and Reactivity
The reactivity of chloro and fluoro groups in compounds similar to N1-(2,4-difluorophenyl)-6-chlorohexanamide has been explored in various chemical syntheses and studies. For example, electrochemical fluorination techniques have been employed to introduce fluorine atoms into aromatic compounds, demonstrating the potential for selective fluorination in organic synthesis (Momota et al., 1995). Furthermore, studies on N,N'-diamidocarbene showcase the versatility of N-substituted compounds in catalysis and organic transformations, indicating the broad utility of such structures in chemical research (Hudnall & Bielawski, 2009).
Biological Applications
Though specific studies on the biological applications of N1-(2,4-difluorophenyl)-6-chlorohexanamide were not found, related research highlights the potential of similar structures in biochemistry and pharmacology. For instance, the inhibition of chitin synthesis by certain urea derivatives suggests potential applications in developing insecticides or studying biochemical pathways (Deul et al., 1978). Additionally, compounds with halogenated phenyl groups have been studied for their antimicrobial properties, hinting at possible applications in drug discovery and microbial resistance studies (Limban et al., 2011).
Mechanism of Action
Target of Action
The primary targets of N1-(2,4-difluorophenyl)-6-chlorohexanamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
N1-(2,4-difluorophenyl)-6-chlorohexanamide interacts with its targets by inhibiting their activity . For instance, it inhibits the fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
The compound affects several biochemical pathways associated with its targets. For example, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are involved in various cancer-associated pathways . The inhibition of these targets by N1-(2,4-difluorophenyl)-6-chlorohexanamide can disrupt these pathways, leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
Similar compounds like efinaconazole have a half-life of 299 hours in healthy patients . The absorption, distribution, metabolism, and excretion (ADME) properties of N1-(2,4-difluorophenyl)-6-chlorohexanamide and their impact on bioavailability need further investigation.
Result of Action
The molecular and cellular effects of N1-(2,4-difluorophenyl)-6-chlorohexanamide’s action include the disruption of cell membrane integrity in fungi, leading to cell death . In cancer cells, the compound inhibits cell growth and proliferation by disrupting cancer-associated pathways .
properties
IUPAC Name |
6-chloro-N-(2,4-difluorophenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO/c13-7-3-1-2-4-12(17)16-11-6-5-9(14)8-10(11)15/h5-6,8H,1-4,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIYTLAVFUXTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-difluorophenyl)-6-chlorohexanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

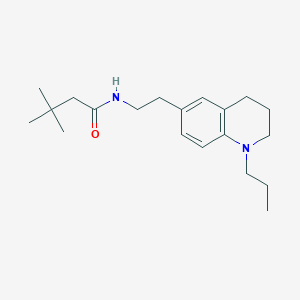
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propan-2-yloxybenzamide](/img/structure/B2917671.png)
![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2917672.png)
![2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
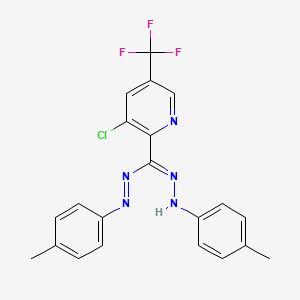
![5-[(Cyclopentylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B2917676.png)
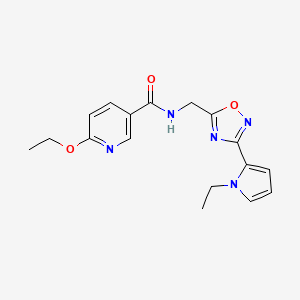
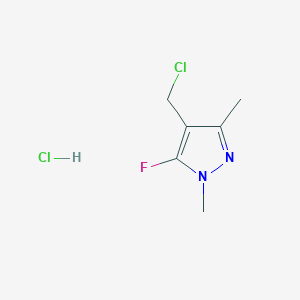
![2,2,2-Trifluoro-N-[3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2917684.png)
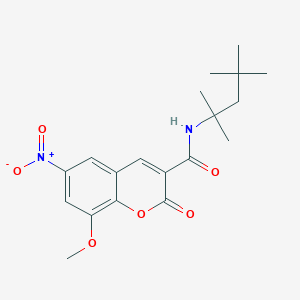
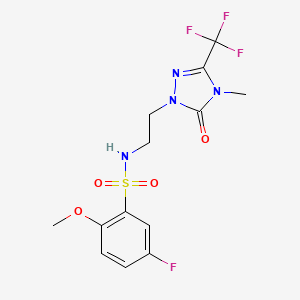
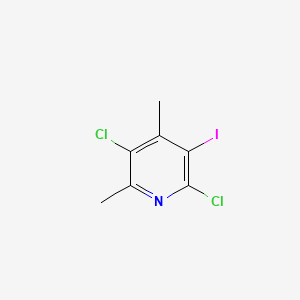
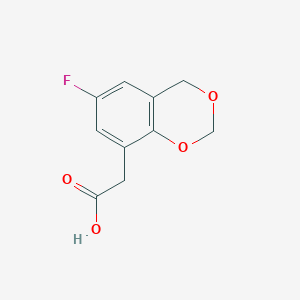
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)